molecular formula C28H21N3O5 B3019611 (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 522655-45-4

(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B3019611
CAS No.: 522655-45-4
M. Wt: 479.492
InChI Key: WZCPQJCXEXOLTE-UHFFFAOYSA-N
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Description

The compound "(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide" is a substituted acrylamide derivative characterized by an α,β-unsaturated carbonyl system (E-configuration), a cyano group at the α-position, and distinct aromatic substituents. Its structure includes:

  • 4-Methoxy-3-(naphthalen-1-ylmethoxy)phenyl group: Provides bulkiness and hydrophobicity due to the naphthalene moiety.
  • Cyanopropenamide backbone: The α-cyano group stabilizes the enamide system via conjugation, while the acrylamide moiety is critical for covalent or non-covalent interactions in biological targets.

While direct biological data for this specific molecule are unavailable in the provided evidence, structural analogs suggest roles in kinase inhibition or as intermediates in drug synthesis .

Properties

IUPAC Name

(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O5/c1-35-26-14-9-19(15-22(17-29)28(32)30-23-10-12-24(13-11-23)31(33)34)16-27(26)36-18-21-7-4-6-20-5-2-3-8-25(20)21/h2-16H,18H2,1H3,(H,30,32)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCPQJCXEXOLTE-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide is a chalcone derivative known for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the compound's biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H21N3O5, with a molecular weight of 479.492 g/mol. Its structure features a cyano group, methoxy substituents, and a naphthalene moiety, which are believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC28H21N3O5
Molecular Weight479.492 g/mol
Purity≥95%

Anti-inflammatory Activity

Research has demonstrated that (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide exhibits significant anti-inflammatory effects. In vitro studies using J774 macrophage cells indicated that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα without causing cytotoxicity at concentrations up to 100 μM .

Mechanism of Action:
The anti-inflammatory effects are attributed to the compound's ability to modulate the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. By suppressing this pathway, the compound reduces the expression of various inflammatory mediators .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Chalcone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of multiple aromatic rings in its structure may enhance its ability to interact with cellular targets involved in cancer progression.

Case Study:
A study focusing on similar chalcone derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins . While specific data on (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide is limited, similar mechanisms are expected due to structural similarities.

In Vivo Studies

In vivo studies assessing paw edema induced by Freund’s complete adjuvant (CFA) demonstrated that treatment with (E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide resulted in significant reductions in inflammation compared to control groups . This suggests potential for therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • In , the trifluoromethyl group offers moderate electron withdrawal with improved metabolic stability compared to nitro .
  • Hydrophobicity and Solubility :

    • The naphthalenylmethoxy group in the target compound significantly increases hydrophobicity (clogP ≈ 5.2) compared to smaller substituents like methoxy (clogP ≈ 2.1 in ) .
    • Hydroxyl groups () improve aqueous solubility but may reduce membrane permeability .
  • Steric Effects :

    • Bulky substituents (e.g., naphthalene in the target compound) may hinder binding to flat active sites, whereas smaller groups like methoxy () allow better steric accommodation .

Functional Implications of Structural Variations

  • Biological Activity :

    • The thiazole-containing analog () demonstrates how heterocycles can enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding .
    • Halogenated derivatives () may improve interactions with hydrophobic pockets in proteins .
  • Synthetic Utility: The α-cyano acrylamide backbone is common in covalent inhibitors (e.g., kinase inhibitors), where the cyano group stabilizes the Michael acceptor for cysteine targeting .

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